6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
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Overview
Description
6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with 3,4-difluorobenzaldehyde under acidic conditions to form the quinoline ring system. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly for treating infections and cancer.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline-4-carboxylic acid
- 8-Fluoroquinoline-4-carboxylic acid
- 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid
Uniqueness
6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is unique due to the presence of two fluorine atoms at positions 6 and 8 of the quinoline ring. This dual fluorination enhances its biological activity and stability compared to similar compounds with only one fluorine atom or no fluorine atoms .
Properties
Molecular Formula |
C19H15F2NO2 |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
6,8-difluoro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H15F2NO2/c1-10(2)11-3-5-12(6-4-11)17-9-15(19(23)24)14-7-13(20)8-16(21)18(14)22-17/h3-10H,1-2H3,(H,23,24) |
InChI Key |
RVHSBWHTSSBYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)C(=O)O |
Origin of Product |
United States |
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